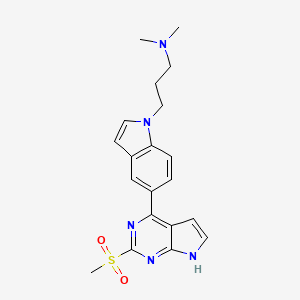![molecular formula C13H19N5O7 B12388929 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an azidomethyl group and a modified oxolane ring, making it a unique molecule of interest for chemists and biologists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction, where a halomethyl precursor is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF).
Modification of the Oxolane Ring: The oxolane ring is modified by introducing hydroxy and methoxyethoxy groups through selective protection and deprotection steps, followed by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in aprotic solvents like DMF.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various azide derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s azidomethyl group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it valuable for studying cellular processes and protein interactions.
Medicine
In medicine, the compound’s potential as a precursor for drug development is of interest. Its ability to undergo various chemical transformations allows for the creation of new pharmacologically active compounds.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione involves its ability to participate in bioorthogonal reactions. The azidomethyl group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
相似化合物的比较
Similar Compounds
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the methoxyethoxy group, making it less versatile in chemical transformations.
5-(bromomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Contains a bromomethyl group instead of an azidomethyl group, which affects its reactivity and applications.
5-(hydroxymethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the azidomethyl group, limiting its use in bioorthogonal chemistry.
Uniqueness
The presence of both the azidomethyl group and the methoxyethoxy group in 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione makes it a unique compound with versatile reactivity and a wide range of applications in scientific research.
属性
分子式 |
C13H19N5O7 |
|---|---|
分子量 |
357.32 g/mol |
IUPAC 名称 |
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(5-19)25-13(10)18-6-15-11(21)7(12(18)22)4-16-17-14/h6-10,13,19-20H,2-5H2,1H3/t7?,8?,9?,10?,13-/m1/s1 |
InChI 键 |
ZCGPTBLNXKAPKE-PCPLELDZSA-N |
手性 SMILES |
COCCOC1[C@@H](OC(C1O)CO)N2C=NC(=O)C(C2=O)CN=[N+]=[N-] |
规范 SMILES |
COCCOC1C(C(OC1N2C=NC(=O)C(C2=O)CN=[N+]=[N-])CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





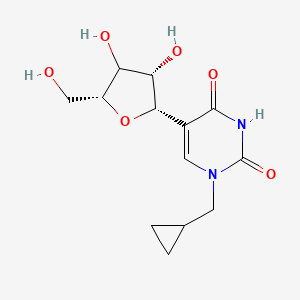

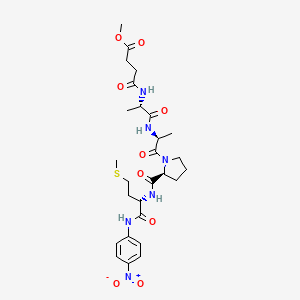
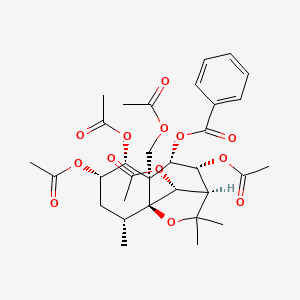

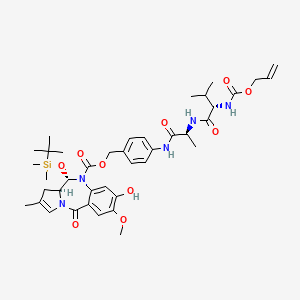
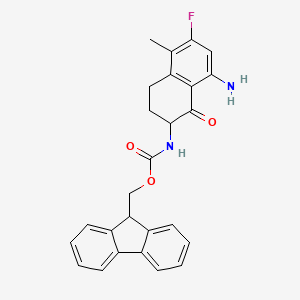
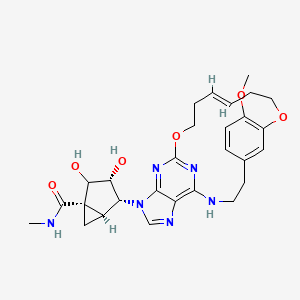
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
